molecular formula C6H3BrClN3 B1381573 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1784380-03-5

5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1381573
CAS RN: 1784380-03-5
M. Wt: 232.46 g/mol
InChI Key: WWMXUPWIWJIDBM-UHFFFAOYSA-N
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Description

5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves several steps. For instance, the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce a key intermediate .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives are complex and involve multiple steps . For example, the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce a key intermediate .

Scientific Research Applications

Synthesis of Derivatives for Medicinal Chemistry

The core structure of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is a versatile scaffold in medicinal chemistry. Researchers have developed various synthetic methods to create derivatives that can be used as potential therapeutic agents . These derivatives are explored for their biological activities, which include antiviral, anticancer, and anti-inflammatory properties.

Development of Antiviral Agents

Due to the structural similarity with purine bases, derivatives of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine have been investigated for their antiviral capabilities. They can act as inhibitors against a range of viruses by interfering with viral replication processes .

Exploration of Anticancer Properties

Compounds based on the 1H-pyrazolo[3,4-b]pyridine framework have shown promise in the fight against cancer. They can inhibit various pathways involved in cancer cell proliferation and survival, making them valuable candidates for anticancer drug development .

Anti-Inflammatory Applications

The anti-inflammatory potential of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine derivatives has been a subject of interest. These compounds can modulate inflammatory responses in the body, which is beneficial for treating diseases where inflammation is a key factor .

Targeting Neurodegenerative Diseases

Research has indicated that certain derivatives of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine may have neuroprotective effects. This opens up possibilities for these compounds to be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Application in Pulmonary Arterial Hypertension (PAH)

Some derivatives of 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine have been evaluated for their efficacy in treating PAH. They work by affecting the signaling pathways that regulate vascular tone and remodeling in the pulmonary arteries .

Future Directions

Pyrazolo[3,4-b]pyridine derivatives have potential for further exploration due to their role as TRK inhibitors . They could be important for the treatment of cancers caused by the continuous activation and overexpression of TRKs .

properties

IUPAC Name

5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-3-2-9-11-6(3)10-5(4)8/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMXUPWIWJIDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC(=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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